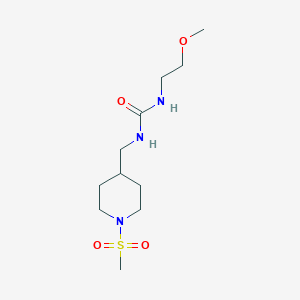

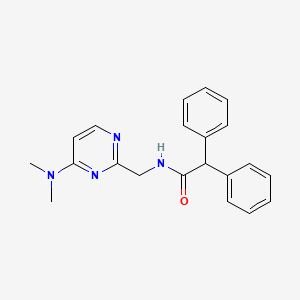

![molecular formula C9H11N3O B2806792 6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-carbonitrile CAS No. 265314-32-7](/img/structure/B2806792.png)

6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-carbonitrile” is a chemical compound that is available from suppliers such as Maybridge, Ltd., and BIONET - Key Organics Ltd . It is also known by registry numbers ZINC000020230171 .

Molecular Structure Analysis

The molecular structure of “6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-carbonitrile” is characterized by the presence of a pyridine ring, which is a basic aromatic heterocyclic compound . The InChI code for this compound is 1S/C9H12N2O2/c1-11(4-5-12)9-3-2-8(7-13)6-10-9/h2-3,6-7,12H,4-5H2,1H3 .Physical And Chemical Properties Analysis

The physical form of “6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-carbonitrile” is a powder . It has a molecular weight of 180.21 . The storage temperature for this compound is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Metal-Promoted Reactions :

- Nickel(II) complexes were formed by reacting pyridine-2-carbonitrile with amino alcohols, showcasing the potential for creating complex compounds under mild conditions. This method presents new avenues for 2-oxazoline preparation and highlights the reactivity of pyridine derivatives under catalytic conditions (Segl′a & Jamnický, 1993).

Interactions with Biological Molecules :

- Studies have explored the interaction between pyrazolo[3,4-b]pyridine derivatives and lysozyme, demonstrating significant binding and conformational changes in lysozyme. This suggests potential for biochemical applications, particularly in understanding protein-ligand interactions (Wu et al., 2007).

Synthesis of Multifunctional Derivatives :

- The synthesis of new multifunctional derivatives, such as 3-acylamino-7-hydroxy-5-methyl-2-oxo-2H-pyrano[2,3-b]pyridine-6-carbonitriles, has been achieved through tricomponent condensation. This illustrates the compound's versatility in forming diverse chemical structures (Paponov et al., 2021).

Copper and Cobalt Complex Formation :

- Research shows the formation of copper and cobalt complexes containing 2-pyridinyl-2-oxazolines. The study provides insights into the stereochemistry and ligand coordination in these complexes, contributing to our understanding of metal-ligand interactions (Segl et al., 1998).

Formation of Pyridine Derivatives :

- Investigations into the chemical transformations of pyridine derivatives under nucleophilic conditions have led to the creation of various heterocyclic systems. This study extends the scope of pyridine carbonitriles in synthetic organic chemistry (Ibrahim & El-Gohary, 2016).

Regioselective Conversion :

- The regioselective conversion of pyridones into aminopyridones has been achieved, providing a new method for producing aminopyridine derivatives. This work contributes to the field of heterocyclic chemistry and the synthesis of pyridine analogs (Katritzky et al., 1995).

Zukünftige Richtungen

Given the potential bioactive properties of “6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-carbonitrile” and similar compounds, future research could focus on exploring their potential applications in the pharmaceutical sector . Additionally, efforts could be made to develop more potent, new, and safe synthetic methodologies for these types of compounds .

Eigenschaften

IUPAC Name |

6-[2-hydroxyethyl(methyl)amino]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-12(4-5-13)9-3-2-8(6-10)7-11-9/h2-3,7,13H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBCZBVMOYAHGLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=NC=C(C=C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2806709.png)

![1-Propan-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride](/img/structure/B2806710.png)

![2-(3-methoxyphenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2806713.png)

![N-[4-[Methyl(methylcarbamoyl)amino]phenyl]prop-2-enamide](/img/structure/B2806714.png)

![3-chloro-N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2806717.png)

![5-((4-Benzylpiperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2806718.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2806731.png)